CGP60474

Catalog No.
S523343
CAS No.
164658-13-3
M.F
C18H18ClN5O
M. Wt
355.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP60474

CAS Number

164658-13-3

Product Name

CGP60474

IUPAC Name

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)

InChI Key

IYNDTACKOAXKBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(2-(3-chlorophenylamino)pyrimidin-4-yl)pyridin-2-ylamino)propanol, CGP 60474

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO

Description

The exact mass of the compound 1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- is 355.11999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGP60474 is a synthetic compound classified as a potent inhibitor of cyclin-dependent kinases (CDKs) and protein kinase C (PKC). It is primarily recognized for its role in regulating cell cycle transitions and various cellular functions. The chemical structure of CGP60474 is characterized by its phenylamino-pyrimidine backbone, which contributes to its biological activity. Its chemical formula is C18H18ClN5OC_{18}H_{18}ClN_5O, and it has a molecular weight of approximately 353.82 g/mol .

There is no scientific literature available on the specific mechanism of action of this compound.

  • Potential for skin and eye irritation due to the presence of amino groups [].
  • Possible genotoxicity (ability to damage DNA) due to the aromatic rings [].

1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-, also known by its alias CGP60474, is a synthetic molecule studied for its potential to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in cell cycle regulation. By inhibiting their activity, CGP60474 disrupts the orderly progression of cell division, potentially leading to cell death in cancer cells [].

In Vitro Studies

CGP60474 has been evaluated in various in vitro (laboratory) studies for its ability to target CDKs. These studies have shown that CGP60474 can inhibit the activity of multiple CDKs, including CDK1, CDK2, and CDK4/6 [, ]. This broad-spectrum inhibition suggests that CGP60474 could potentially be effective against various cancer types.

Typical for compounds with a phenylamino-pyrimidine structure. Notably, it can participate in cross-coupling reactions, such as the Negishi cross-coupling strategy, which allows for the formation of analogs and derivatives . The compound's reactivity also includes nucleophilic substitutions, which are essential for modifying its pharmacological properties.

CGP60474 exhibits significant biological activities, particularly in the context of inflammation and cell proliferation. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide stimulation in macrophages . The compound also reduces nitric oxide production in activated macrophages, contributing to its anti-inflammatory effects. Additionally, CGP60474 has been implicated in the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for mediating immune responses .

The synthesis of CGP60474 involves several key steps:

  • Starting Materials: The synthesis typically begins with readily available aromatic compounds.
  • Negishi Cross-Coupling: This method is utilized to form the central phenylamino-pyrimidine framework by coupling organozinc reagents with halogenated pyrimidines.
  • Nucleophilic Substitution: Subsequent steps involve nucleophilic substitutions to introduce various functional groups, enhancing the compound's biological activity .

This multi-step synthetic approach allows for the generation of various analogs that can be screened for improved efficacy and selectivity.

CGP60474 has potential applications in therapeutic areas such as oncology and inflammatory diseases. Its ability to inhibit CDKs positions it as a candidate for cancer treatment, particularly in tumors where CDK activity is dysregulated. Additionally, its anti-inflammatory properties suggest potential use in conditions like sepsis and other inflammatory disorders .

Studies have demonstrated that CGP60474 interacts with multiple signaling pathways involved in cell proliferation and inflammation. Its inhibition of CDKs leads to cell cycle arrest, while its effects on NF-κB signaling contribute to reduced inflammation. Interaction studies often utilize cellular models to assess the compound's impact on cytokine profiles and cell viability under inflammatory conditions .

Several compounds share structural similarities with CGP60474 and exhibit comparable biological activities:

Compound NameStructure TypePrimary ActivityUnique Features
RoscovitinePurine-derived inhibitorCDK inhibitorSelective for CDK2
OlomoucinePurine analogCDK inhibitorBroad-spectrum CDK inhibition
PalbociclibPyridopyrimidineCDK4/6 inhibitorFDA-approved for breast cancer treatment

CGP60474 stands out due to its dual inhibition of both cyclin-dependent kinases and protein kinase C, making it versatile in targeting multiple pathways involved in cell cycle regulation and inflammation .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

355.1199879 g/mol

Monoisotopic Mass

355.1199879 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IP6G5MLC

Other CAS

164658-13-3

Wikipedia

Cgp-60474

Dates

Modify: 2023-08-15
1: Kuo GH, Deangelis A, Emanuel S, Wang A, Zhang Y, Connolly PJ, Chen X, Gruninger RH, Rugg C, Fuentes-Pesquera A, Middleton SA, Jolliffe L, Murray WV. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. J Med Chem. 2005 Jul 14;48(14):4535-46. PubMed PMID: 15999992.
2: Stanetty P, Hattinger G, Schnürch M, Mihovilovic MD. Novel and efficient access to phenylamino-pyrimidine type protein kinase C inhibitors utilizing a Negishi cross-coupling strategy. J Org Chem. 2005 Jun 24;70(13):5215-20. PubMed PMID: 15960526.

Explore Compound Types